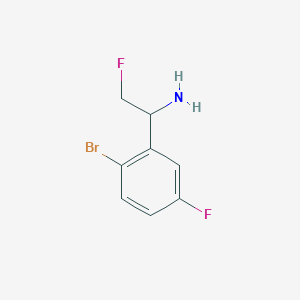

1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine

Description

Properties

Molecular Formula |

C8H8BrF2N |

|---|---|

Molecular Weight |

236.06 g/mol |

IUPAC Name |

1-(2-bromo-5-fluorophenyl)-2-fluoroethanamine |

InChI |

InChI=1S/C8H8BrF2N/c9-7-2-1-5(11)3-6(7)8(12)4-10/h1-3,8H,4,12H2 |

InChI Key |

BZHNMNTZZCHWJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CF)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The most common synthetic strategy involves:

- Protection of 4-fluoroaniline by acylation to form 4-fluoroacetanilide.

- Electrophilic nitration of 4-fluoroacetanilide to yield 2-nitro-4-fluoroacetanilide.

- Diazotization and bromination of the nitroacetanilide to form 2-bromo-5-fluoronitrobenzene.

- Catalytic reduction of 2-bromo-5-fluoronitrobenzene to 2-bromo-5-fluoroaniline.

After obtaining 2-bromo-5-fluoroaniline, the next critical step is the introduction of the 2-fluoroethanamine side chain.

General Synthetic Strategy

The typical approach involves nucleophilic substitution or reductive amination reactions starting from 2-bromo-5-fluoroaniline and appropriate fluoro-substituted ethanone or haloethane derivatives.

Reported Synthetic Methods

While direct literature specifically on this compound is limited, analogous synthetic methods for related fluoroethanamine derivatives provide a reliable framework:

- Reductive amination : Reacting 2-bromo-5-fluoroaniline with 2-fluoroacetaldehyde or 2-fluoroacetone in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation to form the target fluoroethanamine.

- Nucleophilic substitution : Alkylation of 2-bromo-5-fluoroaniline with 2-fluoroethyl halides under basic conditions to introduce the fluoroethanamine moiety.

Experimental Conditions for Reductive Amination (Generalized)

| Reagents | Conditions | Notes |

|---|---|---|

| 2-bromo-5-fluoroaniline + 2-fluoroacetaldehyde | Mild acidic buffer, NaBH3CN, room temperature to 40 °C, 4-12 hr | Controlled pH to avoid side reactions |

| Work-up | Extraction, purification by recrystallization or chromatography | Yields typically moderate to high |

Analytical and Characterization Data

The intermediates and final compound are characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR spectra confirm substitution patterns and side chain incorporation.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and composition.

- Melting Point (M.P.) : Used for purity assessment.

- High-Performance Liquid Chromatography (HPLC) : Purity determination, typically >99%.

Example ^1H NMR data for 2-bromo-5-fluoroaniline (400 MHz, CDCl3): δ 4.14 (2H, NH2), 6.40-6.44 (1H, aromatic), 6.45-6.66 (1H, aromatic), 7.38-7.42 (1H, aromatic).

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield corresponding oxides.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine has diverse applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in halogen placement, backbone fluorination, and aromatic ring substitution. Key examples include:

Key Observations :

- Fluorination Pattern: Difluoro substitution on the ethanamine backbone (e.g., 2,2-difluoro in ) increases electronegativity and may enhance metabolic stability compared to monofluoro derivatives .

- Halogen Type : Replacing bromine with chlorine (e.g., 1-(4-chlorophenyl)-2-fluoroethan-1-amine HCl ) reduces molecular weight and polarizability, influencing solubility and reactivity.

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be drawn:

- Solubility: Difluoro-substituted amines (e.g., ) exhibit lower aqueous solubility than monofluoro derivatives due to increased hydrophobicity.

- Stability : Fluorine’s electron-withdrawing effect stabilizes the amine against hydrolysis, a property shared across all fluorinated analogues .

Biological Activity

1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine is a synthetic organic compound notable for its unique structural characteristics, including the presence of bromine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly its interactions with various biomolecular targets. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

- Molecular Formula : C8H8BrF2N

- Molecular Weight : 236.06 g/mol

- Structure : The compound features a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring, along with a fluorinated ethylamine group.

The biological activity of this compound is believed to arise from its ability to interact with specific receptors or enzymes within biological systems. The halogen substitutions (bromine and fluorine) enhance the compound's reactivity and binding affinity, potentially influencing various signaling pathways. Preliminary studies suggest that it may act as a ligand, modulating biological processes through these interactions.

Biological Activity Studies

Research into the biological activity of this compound is ongoing, with several key findings emerging from preliminary studies:

- Binding Affinity : Initial interaction studies indicate that this compound exhibits significant binding affinity to certain receptors, which may lead to modulation of physiological responses.

- Pharmacological Potential : The compound shows promise in drug development due to its unique binding properties, which could be leveraged for therapeutic applications in treating various diseases.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine | C8H8BrF2N | Different bromine position; potential variations in biological activity |

| 1-(2-Bromo-6-fluorophenyl)-2-fluoroethan-1-amine | C8H8BrF2N | Similar structure with different fluorine positioning; may exhibit distinct reactivity |

| 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine | C8H9BrFN | Contains an additional carbon; alters steric and electronic properties |

The unique arrangement of substituent positions on this compound contributes to its distinct pharmacological profile compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.